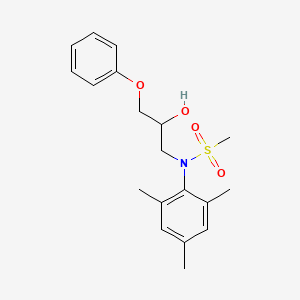
N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a phenoxy group, and a mesityl group attached to a methanesulfonamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves the reaction of mesitylmethanesulfonyl chloride with 2-hydroxy-3-phenoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or substituted amines.
科学研究应用
N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The mesityl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
N,N-bis(2-hydroxy-3-phenoxypropyl)aniline: Similar structure but with an aniline backbone.
2-Hydroxy-3-phenoxypropyl acrylate: Contains an acrylate group instead of a sulfonamide group.
Uniqueness
N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-14-10-15(2)19(16(3)11-14)20(25(4,22)23)12-17(21)13-24-18-8-6-5-7-9-18/h5-11,17,21H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGSAZDTBHQJOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=CC=C2)O)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)
![4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2373558.png)
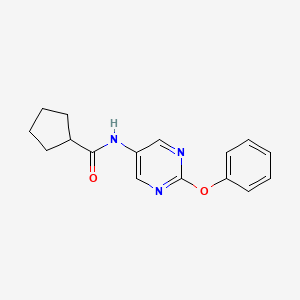
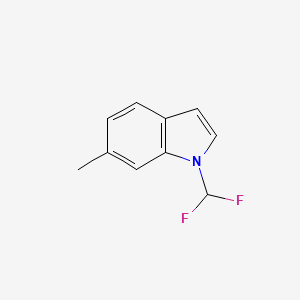

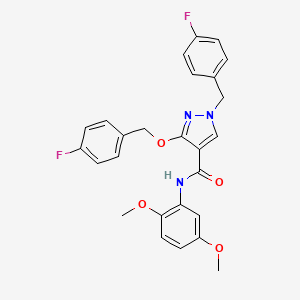
![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)
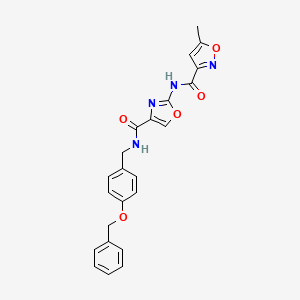
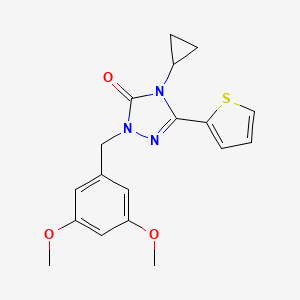
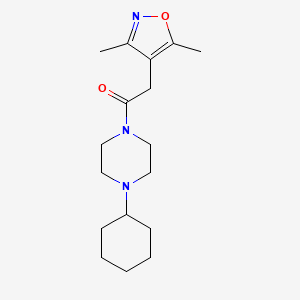
![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)
![Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2373571.png)

